N-(2-ethoxyphenyl)-2-((4-(methylsulfonyl)phenyl)amino)thiazole-4-carboxamide
Description
N-(2-ethoxyphenyl)-2-((4-(methylsulfonyl)phenyl)amino)thiazole-4-carboxamide is a thiazole-based carboxamide derivative characterized by a central thiazole ring substituted with a carboxamide group at position 4, a 4-(methylsulfonyl)phenylamino moiety at position 2, and a 2-ethoxyphenyl group attached via the carboxamide nitrogen (Figure 1). The methylsulfonyl (SO₂Me) group is a strong electron-withdrawing substituent, which may enhance binding affinity to biological targets such as enzymes or receptors. The ethoxy group (OEt) at the ortho position of the phenyl ring likely influences solubility and pharmacokinetic properties.
Properties
IUPAC Name |
N-(2-ethoxyphenyl)-2-(4-methylsulfonylanilino)-1,3-thiazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O4S2/c1-3-26-17-7-5-4-6-15(17)21-18(23)16-12-27-19(22-16)20-13-8-10-14(11-9-13)28(2,24)25/h4-12H,3H2,1-2H3,(H,20,22)(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCZKYVWGDOGUQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C2=CSC(=N2)NC3=CC=C(C=C3)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-ethoxyphenyl)-2-((4-(methylsulfonyl)phenyl)amino)thiazole-4-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The compound can be represented by the following molecular formula:
- Molecular Formula : C19H20N2O3S
- Molecular Weight : 356.44 g/mol
- IUPAC Name : this compound
Biological Activity Overview
The biological activity of this compound has been evaluated through various studies, highlighting its potential as an antitumor and antimicrobial agent.
Antitumor Activity
Studies have indicated that thiazole derivatives exhibit significant anticancer properties. For instance, compounds with similar thiazole structures have shown:
- Inhibition of Cancer Cell Lines : The compound demonstrated cytotoxic effects against several cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The IC50 values were found to be in the range of 1.5 to 3.0 µg/mL, indicating potent activity compared to standard chemotherapeutics like doxorubicin .
Antimicrobial Activity
The compound has also been assessed for antimicrobial properties:
- Bacterial Inhibition : It exhibited significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were reported between 32–64 µg/mL .
- Fungal Activity : Against fungal strains like Candida albicans, the compound showed promising antifungal activity with MIC values comparable to fluconazole .
Structure-Activity Relationship (SAR)
The SAR analysis indicates that modifications in the thiazole ring and the phenyl substituents significantly influence biological activity:
- Thiazole Ring : The presence of electron-donating groups enhances cytotoxicity.
- Phenyl Substituents : Methylsulfonyl groups on the phenyl ring were crucial for enhancing both antitumor and antimicrobial activities. Compounds lacking these substituents showed reduced efficacy .
Case Studies
- Anticancer Efficacy Study : A study published in PLOS ONE examined a series of thiazole derivatives, including our compound, revealing that the presence of specific functional groups directly correlates with increased cytotoxicity against MCF-7 cells .
- Antimicrobial Evaluation : Research conducted on a range of thiazole derivatives highlighted that compounds with similar structural motifs demonstrated effective inhibition against M. tuberculosis and other pathogens, suggesting a broad spectrum of antimicrobial activity .
Comparison with Similar Compounds
Key Observations:
Lipophilicity : The ethoxy group in the target compound increases lipophilicity compared to methoxy or dimethoxy substituents (), which may improve membrane permeability but reduce aqueous solubility.
Biological Activity : Compounds with trimethoxyphenyl () or nitrothiophene () groups exhibit anticancer or antibacterial activity, suggesting the target compound’s substituents could align with similar applications.
Structure-Activity Relationship (SAR) Insights
- Thiazole Core : Essential for planar structure and π-π stacking with biological targets. Saturation (e.g., 4,5-dihydrothiazole in 4a) reduces rigidity and may alter activity .
- Carboxamide Substituents : Aromatic groups (e.g., 2-ethoxyphenyl) improve target specificity compared to aliphatic chains ().
- C2 Substituents: Electron-withdrawing groups (SO₂Me, NO₂) enhance interactions with enzymatic active sites, as seen in COX-2 inhibitors and antibacterial agents .
Q & A
Q. How to design a robust SAR study for this compound?
- Methodological Answer :
- Variable Substituents : Synthesize analogs with modified ethoxyphenyl (e.g., replacing -OCHCH with -OCF) or methylsulfonyl groups (e.g., -SOCHCH).
- Assays : Test against primary (e.g., kinase inhibition) and secondary targets (e.g., tubulin polymerization).
- Data Analysis : Use multivariate regression to correlate substituent parameters (Hammett σ, π) with bioactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
